

Solubility Profile of Dimethyl Phosphonate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl phosphonate

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This technical guide provides a comprehensive overview of the solubility of **dimethyl phosphonate** (DMP) in various organic solvents. Understanding the solubility characteristics of DMP is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of **dimethyl phosphonate** exhibits a wide range depending on the polarity and nature of the solvent. While extensive quantitative data is not available in publicly accessible literature, the following table summarizes the known values. For comparative purposes, data for the closely related compound, dimethyl methylphosphonate (DMMP), is also included where available, as its structural similarity provides a useful proxy for estimating DMP's behavior.

Solvent Class	Solvent	Dimethyl Phosphonate (DMP) Solubility	Dimethyl Methylphosphonate (DMMP) Solubility	Temperature (°C)
Aliphatic Hydrocarbons	Hexane	0.82% (w/w)[1]	Miscible[2]	20
	Dodecane	0.64% (w/w)[1]	-	20
	Cyclohexane	1.50% (w/w)	-	20
Alcohols	Methanol	Slightly Soluble[3][4]	Slightly Soluble (with heating)[5]	Ambient
	Ethanol	Soluble[1]	Miscible[2]	Ambient
Halogenated Solvents	Chloroform	Slightly Soluble[3][4]	Slightly Soluble (with heating)[5]	Ambient
Carbon Tetrachloride	-	Miscible[2]	Ambient	
Aromatic Hydrocarbons	Benzene	-	Miscible[2]	Ambient
Ketones	Acetone	-	Miscible[2]	Ambient
Ethers	Diethyl Ether	-	Miscible[2]	Ambient
Other	Pyridine	Soluble[1]	-	Ambient
Heavy Mineral Oil	Insoluble	Insoluble[2]	Ambient	
Aqueous	Water	> 100 g/L[6]	≥ 10 g/100 mL[5]	19.5 / 21

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Slightly soluble" suggests a low but measurable solubility. The data for cyclohexane for DMP is from a reliable source, though not found in the most recent searches.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology is a comprehensive approach adapted from general principles for determining the solubility of liquid organic compounds in organic solvents.

General Principle

The equilibrium solubility is determined by creating a saturated solution of the solute (**dimethyl phosphonate**) in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then quantified using a suitable analytical method.

Materials and Equipment

- Solute: High-purity **dimethyl phosphonate** (>98%)
- Solvents: HPLC-grade or equivalent high-purity organic solvents
- Apparatus:
 - Analytical balance (± 0.1 mg)
 - Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)
 - Glass vials with PTFE-lined screw caps
 - Calibrated positive displacement pipettes
 - Syringe filters (e.g., 0.22 μ m PTFE)
 - Autosampler vials for analysis
 - Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) is recommended for quantification. High-performance liquid chromatography (HPLC) with a suitable detector can also be used.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Experimental Procedure

- Preparation of Supersaturated Solution:

- Add an excess amount of **dimethyl phosphonate** to a glass vial containing a known volume of the organic solvent. The excess is crucial to ensure that saturation is reached.
- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the liquid phase has reached a plateau.
- Phase Separation:
 - Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.
 - Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the excess solute.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
 - Immediately filter the aliquot through a syringe filter suitable for the organic solvent to remove any suspended microparticles.
 - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification:
 - Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FPD or GC-MS).

- Prepare a calibration curve using standard solutions of **dimethyl phosphonate** of known concentrations in the same solvent.
- The concentration of **dimethyl phosphonate** in the original saturated solution is calculated by applying the dilution factor to the measured concentration.

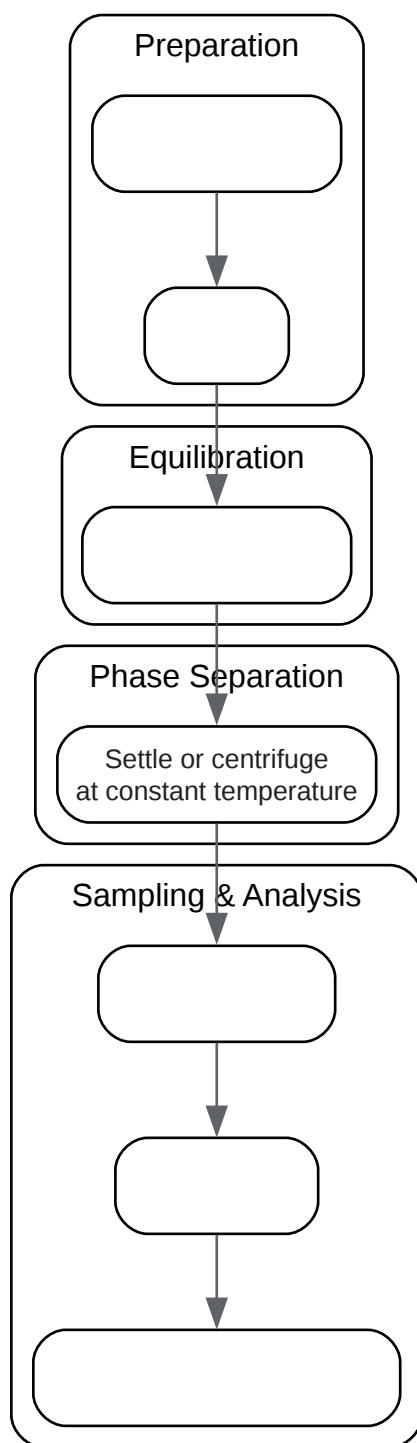
Data Reporting

Solubility should be reported in standard units such as grams per 100 grams of solvent (g/100g) or moles per liter (mol/L), along with the specific temperature at which the measurement was made.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of **dimethyl phosphonate** solubility.



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